molecular formula C20H15ClN2O2 B14125496 2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol

2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol

Cat. No.: B14125496
M. Wt: 350.8 g/mol
InChI Key: CFIOEUADRYXMIO-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol is a chemical compound known for its unique structure and properties. It is part of the acridine family, which is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a chloro and methoxy group attached to an acridine moiety, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, often under reflux conditions, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Acts as a DNA intercalator, binding selectively to poly(dA-dT) sequences.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its unique chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol involves its interaction with molecular targets such as DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription . This property is particularly useful in its potential therapeutic applications, where it can interfere with the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-2-methoxyacridin-9-ylamino)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a DNA intercalator sets it apart from other similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

2-[(6-chloro-2-methoxyacridin-9-yl)amino]phenol

InChI

InChI=1S/C20H15ClN2O2/c1-25-13-7-9-16-15(11-13)20(23-17-4-2-3-5-19(17)24)14-8-6-12(21)10-18(14)22-16/h2-11,24H,1H3,(H,22,23)

InChI Key

CFIOEUADRYXMIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=CC=C4O

Origin of Product

United States

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